![molecular formula C21H24ClN3O4S B2965498 4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide CAS No. 681271-01-2](/img/structure/B2965498.png)

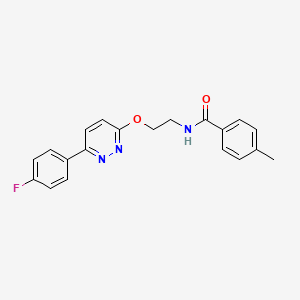

4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

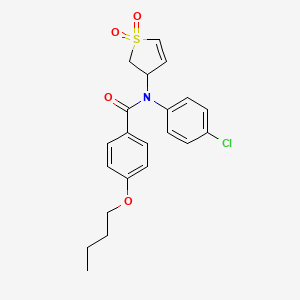

The compound is a derivative of butanamide . Butanamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are derived from butanoic acid, a four-carbon fatty acid .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the butanamide backbone, the introduction of the chloro group, and the attachment of the complex sulfonylphenyl group. Unfortunately, without specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups, including the butanamide backbone, a chloro group, and a sulfonylphenyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the butanamide group might undergo reactions typical of amides, such as hydrolysis. The chloro group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide and sulfonyl groups would likely make it polar and potentially soluble in polar solvents .Scientific Research Applications

Heterocyclic Synthesis and Fused Derivatives

Research involving related compounds has demonstrated their utility in the synthesis of heterocyclic compounds and fused derivatives. For instance, compounds with similar structures have been used in the expeditious synthesis of thienopyridines, highlighting their role in creating complex molecules for further research applications in chemistry and material science. These synthetic pathways offer insights into creating novel compounds with potential applications in developing new materials and pharmaceuticals (Harb, Hussein, & Mousa, 2006).

Conformationally Constrained Masked Cysteines

Another area of research focuses on the synthesis of conformationally constrained, masked cysteines, where related compounds serve as precursors. This synthesis pathway is significant for developing amino acid derivatives with specific chemical and physical properties, offering applications in peptide synthesis, pharmaceuticals, and bioactive molecules design (Clerici, Gelmi, & Pocar, 1999).

Photochromic Materials and Nonlinear Optical Properties

Research into azo sulfonamide chromophores, structurally related to the queried compound, has shown applications in the development of photochromic materials and in exploring nonlinear optical (NLO) properties. These findings are crucial for advancing optical storage technologies, photonic devices, and materials science. Specifically, these compounds have been incorporated into polymer systems to study second harmonic generation and photochromic grating, indicating their potential in creating advanced optical materials with tunable properties (Kucharski, Ortyl, Janik, & Ahmadi-kandjani, 2010).

Arylsulfonyl Substituted Derivatives

Further investigations have demonstrated the synthesis of arylsulfonyl-substituted derivatives, showcasing the adaptability of related compounds in creating diverse chemical structures. These synthesized molecules have potential applications in developing new chemical entities with desired pharmacological or material properties. Such research contributes to the broader understanding of molecular design and synthesis in organic chemistry (Yogi, Hokama, & Tsuge, 1987).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-chloro-N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O4S/c22-10-2-4-20(26)23-17-6-8-18(9-7-17)30(28,29)24-12-15-11-16(14-24)19-3-1-5-21(27)25(19)13-15/h1,3,5-9,15-16H,2,4,10-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJGHKPPNHVCQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2965416.png)

amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)

![(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2965424.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)

![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2965430.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2965433.png)

![1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one](/img/structure/B2965436.png)

![1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2965437.png)